PD 144418-d7 Oxalate is a deuterated derivative of PD 144418, which is a chemical compound known for its selective activity towards sigma receptors. The molecular formula of PD 144418-d7 Oxalate is CHDNO, with a molecular weight of approximately 379.46 g/mol. The deuteration (replacement of hydrogen atoms with deuterium) enhances its stability and provides unique properties for research applications, particularly in the field of proteomics and receptor studies .
These reactions are significant for understanding the compound's behavior in biological assays and its interactions with various biomolecules.
PD 144418-d7 Oxalate exhibits notable biological activity primarily through its interaction with sigma receptors. These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood. Research indicates that PD 144418-d7 Oxalate may exhibit:
These activities make PD 144418-d7 Oxalate a valuable compound for further research in pharmacology and neurobiology.
The synthesis of PD 144418-d7 Oxalate typically involves several steps:
These methods ensure high purity and yield of PD 144418-d7 Oxalate suitable for research applications .
PD 144418-d7 Oxalate has several applications in scientific research:
These applications highlight its significance in advancing our understanding of receptor biology and drug development.
Interaction studies involving PD 144418-d7 Oxalate focus on its binding affinity and selectivity towards sigma receptors. Key findings include:
These studies are crucial for elucidating the mechanisms by which PD 144418-d7 Oxalate exerts its biological effects.
Several compounds share structural similarities or biological activities with PD 144418-d7 Oxalate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| PD 144418 | Non-deuterated version | Sigma receptor modulation | Lacks isotopic labeling |
| (+)-Pentazocine | Opioid structure | Analgesic effects via mu-opioid receptors | Different receptor target |
| Haloperidol | Butyrophenone derivative | Antipsychotic effects via dopamine receptors | Primarily targets dopamine systems |
| Dextromethorphan | Morphinan structure | Cough suppression; NMDA receptor antagonist | Distinct pharmacological profile |
PD 144418-d7 Oxalate stands out due to its specific interaction with sigma receptors and its isotopic labeling, which facilitates detailed mechanistic studies that are not possible with non-deuterated compounds.
The deuteration of spirocyclic piperidine systems, such as those found in PD 144418-d7 oxalate, requires sophisticated methodologies that ensure selective incorporation of deuterium atoms while maintaining structural integrity [16]. The development of deuterium-enriched building blocks demands isotopic purity levels suitable for pharmaceutical applications, particularly given the prevalence of piperidines in drug development [16].
Recent advances in deuteration methodologies have demonstrated the feasibility of preparing deuterium-labeled piperidine isotopomers through stepwise treatment of tungsten-complexed pyridinium salts with hydride and deuteride sources [16]. This approach allows for precise control over deuterium placement within the spirocyclic framework, addressing the challenge of regioselectivity that has historically limited deuteration efficiency [16].
The primary challenge in spirocyclic piperidine deuteration lies in achieving selective incorporation without over-deuteration or loss of stereochemical control [16]. Catalytic reduction methods using deuterium gas have shown promise, though they often suffer from poor regioselectivity and extensive signal overlap in nuclear magnetic resonance spectroscopy [16]. Alternative approaches utilizing deuterated ammonium formate or other deuteride sources have been developed to address these limitations [16].
Table 1: Deuteration Strategies for Spirocyclic Piperidine Systems
| Method | Deuterium Source | Selectivity | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Tungsten-Complexed Pyridinium | H⁻/D⁻ | High | 75-85 | Precise regiocontrol [16] |
| Catalytic Reduction | D₂ Gas | Moderate | 60-70 | Scalable process [16] |
| Deuterated Ammonium Formate | DCOOD·NH₃ | Moderate | 65-75 | Mild conditions [16] |
| Metal-Free Exchange | D₂O/Catalyst | Variable | 50-80 | Cost-effective [17] |
The incorporation of deuterium into pharmaceutical compounds has shown significant benefits in metabolic stability enhancement [22]. For compounds containing methoxy substituents, deuteration at these positions can substantially reduce cytochrome P450-mediated O-demethylation, resulting in improved pharmacokinetic profiles [22]. The kinetic deuterium isotope effect operates through the higher activation energy required for carbon-deuterium bond cleavage compared to carbon-hydrogen bonds [22].
The preparation of oxalate salts represents a critical step in pharmaceutical compound development, requiring careful consideration of solvent systems and stoichiometric relationships [8]. Sodium oxalate preparation, which serves as a model for understanding oxalate salt formation, typically involves neutralization of oxalic acid with appropriate bases in controlled molar ratios [8].
The standard preparation method involves neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio, followed by evaporation to yield the anhydrous oxalate [8]. This process can be thoroughly optimized by heating between 200 and 250 degrees Celsius to ensure complete drying [8]. Half-neutralization using a 1:1 ratio produces monobasic sodium oxalate or sodium hydrogenoxalate, demonstrating the importance of precise stoichiometric control [8].
Table 2: Oxalate Salt Formation Parameters
| Parameter | Optimal Range | Critical Considerations |
|---|---|---|
| Temperature | 200-250°C | Complete dehydration [8] |
| pH Control | 6.5-7.5 | Neutral salt formation [8] |
| Molar Ratio (Acid:Base) | 1:2 | Complete neutralization [8] |
| Solvent Selection | Aqueous/Alcoholic | Solubility optimization [14] |
| Crystallization Time | 2-24 hours | Crystal quality [20] |
Solvent system selection plays a crucial role in oxalate salt crystallization kinetics [20]. Studies have demonstrated that crystallization of sodium oxalate follows approximately second-order rate kinetics in both water and caustic solutions, with activation energies suggestive of integration-controlled growth [20]. The rate constant for growth increases with increasing temperature and hydroxide concentration, indicating the importance of environmental control during synthesis [20].
The crystallization process exhibits size-dependent growth characteristics, with variations in particle size distribution following growth experiments [20]. Growth rates vary significantly on different crystal faces, requiring optimization of crystal seeding and growth conditions to achieve consistent product quality [20]. The morphology of oxalate crystals from aqueous solution shows monoclinic crystal structure belonging to space group P21/a, with specific unit cell dimensions that influence salt formation efficiency [20].
Alternative preparation methods include decomposition of sodium formate at temperatures exceeding 360 degrees Celsius, though this approach requires careful temperature control to prevent unwanted side reactions [8]. The selection of appropriate solvents and reaction conditions must account for the specific requirements of deuterated compounds, which may exhibit altered solubility and crystallization behavior compared to their non-deuterated counterparts [14].
The purification of deuterated sigma receptor ligands requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity [27]. High-performance liquid chromatography represents the primary method for purification of deuterated compounds, with reverse-phase systems showing particular effectiveness for sigma receptor ligands [27].
Semipreparative reverse-phase high-performance liquid chromatography using 0.1 molar sodium chloride at pH 8.5 has demonstrated the ability to achieve greater than 96 percent purity for deuterated compounds [27]. The separation mechanism relies on differential interactions between deuterated and non-deuterated species with the stationary phase, allowing for effective isolation of target compounds [27].
Table 3: Purification Methods for Deuterated Sigma Receptor Ligands
| Method | Purity Achieved (%) | Key Parameters | Advantages |
|---|---|---|---|
| Reverse-Phase HPLC | >96 | pH 8.5, 0.1M NaCl [27] | High resolution |
| Preparative Chromatography | 92-98 | Variable gradients [26] | Scalable |
| Crystallization | 85-95 | Controlled cooling [29] | Cost-effective |
| Sublimation | 90-97 | Reduced pressure [26] | Solvent-free |
The analytical characterization of deuterated compounds requires multi-nuclear nuclear magnetic resonance spectroscopy, including proton, deuterium, carbon-13, and phosphorus-31 spectra where applicable [26]. Mass spectrometry provides essential information about isotopic abundances of different isotopologues, offering a measure of overall deuteration levels in the final product [26].
Chromatographic purification must account for the isotope effect in liquid chromatography, where deuterated compounds may exhibit different retention times compared to their protiated analogs [30]. This phenomenon becomes particularly important when separating partially deuterated from fully deuterated species, requiring careful optimization of mobile phase composition and gradient conditions [30].
The purification process for spirocyclic compounds presents additional challenges due to their three-dimensional structure and potential for conformational flexibility [24]. These compounds may exist in multiple conformational states that can complicate purification, necessitating the use of techniques that can accommodate structural diversity while maintaining high purification efficiency [24].
The transition from laboratory-scale to industrial-scale production of deuterated compounds presents significant technical and economic challenges [28]. Scalable deuteration methodologies must be reliable, robust, and capable of maintaining quality control standards while operating under industrial conditions [28].
One of the primary scalability challenges involves the cost and availability of deuterium sources [19]. The development costs for deuterated compounds remain substantially higher than conventional pharmaceuticals, requiring comprehensive research, clinical testing, and regulatory approvals similar to new chemical entities [19]. Despite regulatory pathways designed to expedite approval for modified drugs, the process remains time-consuming and expensive [19].
Table 4: Scalability Factors in Deuterated Compound Production
| Factor | Laboratory Scale | Industrial Scale | Critical Considerations |
|---|---|---|---|
| Deuterium Source Cost | Moderate | High | Economic viability [19] |
| Catalyst Requirements | Simple | Complex | Long-term stability [28] |
| Quality Control | Manual | Automated | Consistent monitoring [26] |
| Yield Optimization | 70-85% | 85-95% | Economic necessity [28] |
| Purification Capacity | mg-g range | kg range | Infrastructure needs [28] |
Nanostructured iron catalysts have shown promise for scalable deuteration, demonstrating the ability to perform selective deuteration of heteroarenes using inexpensive deuterium oxide under hydrogen pressure [28]. This methodology has been successfully demonstrated on kilogram scales, with air- and water-stable catalysts enabling efficient labeling in industrial settings [28].
The development of manufacturing processes requires consideration of reactor design and scale-up factors [26]. Hydrothermal reactors ranging from 50 milliliter vessels for method development to 1200 milliliter vessels for large-scale synthesis represent the current state of available technology [26]. The scaling process must account for heat and mass transfer limitations that become pronounced at larger scales [26].
Intellectual property challenges further complicate market entry for deuterated compounds [19]. Companies must navigate existing patents and ensure that deuterated formulations represent genuine innovation, increasing legal costs and potentially delaying market launches [19]. Regulatory authorities require clear evidence that deuterium substitution does not introduce unforeseen toxicities or alter mechanisms of action in undesirable ways [19].
The economic considerations of deuterated compound production include the potential for lifecycle extension of existing drugs whose patents are nearing expiration [19]. Deuteration offers a scientifically sound approach to revitalize molecules by enhancing pharmacokinetics and therapeutic profiles without altering core mechanisms of action [19]. This strategy allows pharmaceutical companies to file for new patents on deuterated versions, gaining extended market exclusivity periods [19].
Quality control systems for large-scale deuterated compound production must incorporate sophisticated analytical methods including multi-nuclear nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis [26]. The analytical infrastructure required for industrial-scale production represents a significant capital investment, particularly for smaller biotechnology companies with limited resources [19].